Cyclo(aspartyl-phenylalanyl)

Catalog No.
S582747
CAS No.
5262-10-2
M.F
C13H14N2O4
M. Wt
262.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo(aspartyl-phenylalanyl)

CAS Number

5262-10-2

Product Name

Cyclo(aspartyl-phenylalanyl)

IUPAC Name

2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)/t9-,10-/m0/s1

InChI Key

VNHJXYUDIBQDDX-UWVGGRQHSA-N

SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O

Synonyms

2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N2)CC(=O)O

The exact mass of the compound Cyclo(aspartyl-phenylalanyl) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclo(aspartyl-phenylalanyl), commonly known as aspartame diketopiperazine (DKP) or Aspartame EP Impurity A, is a cyclic dipeptide formed by the intramolecular condensation and degradation of the artificial sweetener aspartame. In industrial and pharmaceutical procurement, it is primarily sourced as a highly purified analytical reference standard (≥97.0% purity) rather than a bulk synthetic precursor. Its primary utility lies in quality control, stability testing, and regulatory compliance workflows for food, beverage, and pharmaceutical formulations containing aspartame. Because aspartame is highly sensitive to pH and temperature, degrading into DKP and other byproducts, the availability of a certified DKP standard is essential for calibrating high-performance liquid chromatography (HPLC) and LC-MS/MS assays, ensuring that commercial products meet the strict impurity thresholds set by pharmacopeial and food safety authorities[1].

In analytical and quality control workflows, substituting a certified Cyclo(aspartyl-phenylalanyl) standard with force-degraded aspartame mixtures or generic dipeptide analogs fundamentally compromises assay validation. Crude degradation mixtures yield unquantifiable, variable concentrations of DKP alongside L-phenylalanine and aspartyl-phenylalanine, making it impossible to establish precise calibration curves or determine Limits of Quantification (LOQ) [1]. Furthermore, regulatory bodies such as the EP, USP, and JECFA mandate strict maximum limits for DKP in commercial aspartame (e.g., 1.5 wt%). Relying on theoretical relative response factors or uncertified in-situ degradants fails to meet the stringent audit requirements for Abbreviated New Drug Applications (ANDA) or commercial batch release, necessitating the procurement of the exact, certified reference material[2].

Chromatographic Resolution in Stability-Indicating HPLC Assays

In reversed-phase HPLC workflows (C18 column, UV 200-214 nm), Cyclo(aspartyl-phenylalanyl) exhibits a distinct elution profile compared to its parent compound. Under specific gradient conditions, the DKP standard elutes early (e.g., ~2.95 min) while intact aspartame elutes significantly later (~19.19 min) . This baseline resolution (ΔRT > 15 min) is critical for simultaneous quantification without co-elution interference.

Evidence DimensionHPLC Retention Time (Gradient C18)
Target Compound Data~2.95 min (DKP)
Comparator Or Baseline~19.19 min (Aspartame)
Quantified Difference>15 minute retention time difference under standardized binary gradient conditions.
ConditionsReversed-phase HPLC (C18), UV detection at 200-220 nm, pH 3.5-5.0 mobile phase.

Procurement of the pure DKP standard is mandatory to calibrate stability-indicating HPLC methods and ensure aspartame degradants do not mask additive peaks in beverage QC.

Pharmacopeial Compliance and Impurity Quantification Limits

Regulatory guidelines (JECFA, USP, EP) cap the allowable DKP impurity in commercial aspartame at 1.5 wt%. Utilizing a certified Cyclo(aspartyl-phenylalanyl) reference standard (≥97.0% purity) allows analytical laboratories to achieve a Limit of Detection (LOD) of 0.0005 wt% and a Limit of Quantification (LOQ) of 0.002 wt% [1]. In contrast, attempting to quantify DKP using crude force-degraded aspartame mixtures fails to provide the exact mass balance required to validate these trace-level regulatory thresholds.

Evidence DimensionLimit of Detection (LOD) and Quantification (LOQ)
Target Compound DataLOD = 0.0005 wt%, LOQ = 0.002 wt%
Comparator Or BaselineCrude force-degraded aspartame (Unquantifiable baseline variance)
Quantified DifferenceCertified standard enables exact calibration well below the 1.5 wt% regulatory maximum, which is impossible with crude mixtures.
ConditionsHPLC analysis of commercial-grade Aspartame (API/Food Additive).

Regulatory bodies strictly require certified, high-purity reference standards to validate that DKP impurities remain below the 1.5% safety threshold for commercial release.

Trace-Level Environmental Monitoring via LC-MS/MS

In environmental water analysis, aspartame rapidly degrades, making the parent compound an unreliable marker. Cyclo(aspartyl-phenylalanyl) serves as a highly specific biomarker for aspartame pollution. Using direct-injection HPLC-MS/MS with pH adjusted to 4.3 (to prevent further in-situ conversion), the DKP standard enables a Limit of Quantification (LOQ) of 10 ng/L [1]. This allows for the detection of DKP in wastewater effluents at concentrations up to 200 ng/L, whereas reliance on ubiquitous intact sweeteners like acesulfame fails to track aspartame-specific degradation pathways.

Evidence DimensionLC-MS/MS Limit of Quantification (LOQ)
Target Compound Data10 ng/L LOQ for DKP
Comparator Or BaselineIntact Aspartame (unreliable due to rapid environmental degradation)
Quantified DifferenceDKP standard allows specific tracking of aspartame degradation in wastewater up to 200 ng/L.
ConditionsDirect-injection HPLC-MS/MS of environmental water samples, pH 4.3.

Environmental testing labs must procure the exact DKP standard to accurately track artificial sweetener pollution and wastewater treatment efficacy.

Formulation Shelf-Life and Degradation Kinetics Modeling

Aspartame stability is highly dependent on formulation pH and temperature. In diet soda formulations stored at room temperature for 50 weeks, approximately 20% of the intact aspartame converts specifically into Cyclo(aspartyl-phenylalanyl) [1]. Because DKP is the major degradation product at neutral to slightly basic pH (pH 7-10), procuring the pure DKP standard is necessary to plot accurate kinetic degradation curves and establish exact expiration dates, a process that cannot be accurately modeled using only the disappearance rate of the parent aspartame.

Evidence DimensionConversion Rate / Degradation Mass Balance
Target Compound Data20% conversion to DKP over 50 weeks
Comparator Or BaselineParent Aspartame (Disappearance rate alone)
Quantified DifferenceDirect quantification of the 20% DKP yield provides exact mass balance, whereas measuring only aspartame loss cannot distinguish between multiple degradation pathways.
ConditionsAqueous beverage formulations (diet soda), room temperature storage for 50 weeks.

Formulators must use the DKP standard to accurately model shelf-life and optimize the pH of diet sodas and liquid pharmaceuticals.

Pharmacopeial Quality Control and Batch Release

Procured as Aspartame EP Impurity A, this compound is essential for the routine quality control of commercial aspartame batches. It is used to calibrate HPLC systems to ensure the DKP impurity level remains strictly below the 1.5 wt% maximum threshold mandated by JECFA, USP, and EP guidelines [1].

Beverage Formulation and Shelf-Life Testing

In the food and beverage industry, the DKP standard is utilized to monitor the degradation kinetics of aspartame in liquid formulations. By quantifying the exact conversion rate of aspartame to DKP over time (e.g., 20% conversion over 50 weeks at room temperature), formulators can accurately determine product expiration dates and optimize formulation pH[2].

Environmental Wastewater Monitoring

Due to the rapid breakdown of parent aspartame in the environment, environmental testing laboratories use the DKP standard as a specific biomarker for artificial sweetener pollution. LC-MS/MS assays calibrated with this standard can detect DKP at trace levels (LOQ of 10 ng/L) to assess the efficacy of wastewater treatment facilities [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

0.2

Appearance

Solid powder

UNII

ZM82VP15YJ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5262-10-2

Wikipedia

(2S,5S)-3,6-dioxo-5-(phenylmethyl)-2-piperazineacetic acid

Dates

Last modified: 08-15-2023

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